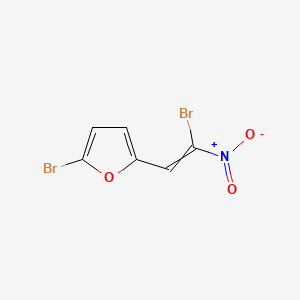

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a complex organic compound featuring a furan ring substituted with bromine and nitro groups. Its molecular formula is , and it is characterized by the presence of two bromine atoms and a nitroethenyl group, which contributes to its unique chemical properties. The compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.

- Condensation Reactions: 2-Bromo-5-(2-bromo-2-nitroethenyl)furan reacts with cyclohexane-1,3-dione and dimedone when heated in boiling benzene in the presence of triethylamine. This reaction yields 3-(5-bromofuran-2-yl)-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones, indicating its ability to participate in complex multi-step reactions .

- Oxidation: The compound can be oxidized under specific conditions, leading to various derivatives, which may enhance its biological activity or alter its chemical properties.

Several methods have been developed for synthesizing 2-Bromo-5-(2-bromo-2-nitroethenyl)furan:

- Bromination of Furan Derivatives: Direct bromination of furan derivatives in non-polar solvents yields the desired product. This method often requires careful temperature control and monitoring of reaction time .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving 1-(furan-2-il)-2-nitroethane with brominating agents under controlled conditions .

- Multistep Synthesis: More complex synthetic routes involve multiple steps, including oxidation and further functionalization to introduce desired substituents .

The unique structure of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan makes it applicable in various fields:

- Pharmaceutical Development: The compound's potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Studies on the interactions of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan with other compounds have shown that it can form stable complexes that may enhance its biological efficacy. Interaction studies often focus on its reactivity with nucleophiles and electrophiles, which can lead to the formation of novel derivatives with improved properties.

Several compounds share structural similarities with 2-Bromo-5-(2-bromo-2-nitroethenyl)furan. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromofuran | Contains a single bromine atom | Exhibits lower reactivity compared to the target compound |

| 4-Nitrofuran | Contains a nitro group at position 4 | Known for strong antimicrobial properties |

| 5-Nitrofuran | Contains a nitro group at position 5 | Exhibits different reactivity patterns |

Uniqueness of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan

What sets 2-Bromo-5-(2-bromo-2-nitroethenyl)furan apart from these similar compounds is its dual bromination and the presence of the nitroethenyl group. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research in organic chemistry and pharmacology.

The initial step in the synthesis of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan involves the formation of a Schiff base intermediate through the condensation of furfural with primary amines. This critical step establishes the foundation for subsequent transformations and requires careful optimization of reaction conditions to achieve satisfactory yields.

Reaction of Furfural with Primary Amines

The Schiff base formation represents a fundamental carbon-nitrogen bond formation reaction that proceeds through nucleophilic addition of the primary amine to the aldehyde carbonyl group of furfural [3]. The mechanism involves initial nucleophilic attack by the lone pair of electrons on the amine nitrogen to form an unstable carbinolamine intermediate, followed by elimination of water to yield the imine product [4].

The general reaction can be represented as follows:

Furfural + Primary Amine → Schiff Base + Water

The rate-determining step in this process is the dehydration of the carbinolamine intermediate, which explains why the reaction benefits from acidic catalysis or active water removal [4]. However, the concentration of acid catalyst must be carefully controlled, as excessive acidity can protonate the amine and render it non-nucleophilic, thereby shifting the equilibrium toward starting materials [4].

Primary amines suitable for this transformation include various aliphatic and aromatic derivatives, with the choice depending on the specific requirements of the synthetic route. The nucleophilicity of the amine plays a crucial role in determining reaction rates and yields [5]. Studies have demonstrated that the reaction proceeds efficiently with most primary amines under appropriate conditions, though some variation in reactivity is observed based on electronic and steric factors [6].

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems is critical for achieving optimal yields in Schiff base formation. Research has demonstrated that polar solvents generally enhance reaction kinetics by stabilizing reactive intermediates and facilitating nucleophilic attack [7]. Methanol has emerged as a particularly effective solvent for this transformation, achieving yields up to 90% when employed under reflux conditions for 1.5 hours [8].

The effectiveness of methanol can be attributed to its polar nature (dipole moment of 2.87 D and dielectric constant of 32.7), which allows excellent solubility of both reactants while causing precipitation of the insoluble Schiff base product, thereby driving the reaction to completion [8]. This precipitation effect renders the overall process irreversible and contributes significantly to improved yields.

Water removal strategies play a pivotal role in optimizing Schiff base formation, as water is a byproduct that can drive the equilibrium toward starting materials if not efficiently removed [9]. Several approaches have been employed for this purpose:

Azeotropic Distillation: The use of Dean-Stark apparatus with solvents such as toluene (azeotropic boiling point 77°C) or carbon tetrachloride (azeotropic boiling point 65°C) allows for continuous water removal [8]. However, studies indicate that this approach does not significantly increase yields compared to simple precipitation methods [8].

Molecular Sieves: Direct addition of molecular sieves to the reaction mixture provides an alternative water removal strategy, though this approach can result in turbid reaction mixtures that complicate product isolation [10].

Dehydrating Agents: Various dehydrating agents including anhydrous sodium sulfate have been employed to remove water and drive the reaction toward completion [4].

The reaction typically requires extended time periods, with optimal results often achieved after 24-72 hours, particularly for ketimine formation which is more challenging than aldimine synthesis [10]. Temperature control is essential, with reflux conditions generally providing the best balance between reaction rate and selectivity.

Condensation with Bromonitromethane

The second critical step involves the condensation of the Schiff base intermediate with bromonitromethane to form the target bromonitroethenyl furan derivative. This transformation requires careful control of reaction conditions, particularly solvent selection and temperature optimization, to achieve satisfactory yields and minimize side reactions.

Polar Solvent Selection (e.g., Acetic Acid)

The condensation reaction between Schiff base intermediates and bromonitromethane requires polar solvents to facilitate the nucleophilic addition and subsequent elimination processes [3]. Acetic acid has been identified as a particularly effective solvent for this transformation due to its polar protic nature and ability to act as both solvent and mild acid catalyst.

The effectiveness of polar solvents in this context can be understood through their ability to stabilize charged intermediates and transition states formed during the reaction mechanism [7]. Polar solvents enhance reaction kinetics by facilitating nucleophilic attack and stabilizing the resulting ionic intermediates [11]. The relationship between solvent polarity and reaction rate follows established principles, with highly polar solvents generally promoting faster kinetics through improved solvation of reactive species [7].

Acetic acid offers several advantages as a reaction medium:

Dual Function: Acts as both solvent and mild Brønsted acid catalyst, facilitating the condensation reaction without requiring additional acidic additives [12].

Polarity: The polar nature of acetic acid (dielectric constant of approximately 6.2) provides adequate solvation for both reactants and intermediates [13].

Miscibility: Complete miscibility with water allows for efficient reaction workup through aqueous quenching procedures [14].

However, temperature limitations must be considered when employing acetic acid. Studies have shown that certain heterocyclic substrates, particularly those containing furan rings, may undergo degradation at the reflux temperature of acetic acid (118°C) [8]. This necessitates careful temperature control to balance reaction efficiency with substrate stability.

Alternative polar solvents that have been successfully employed include:

Dimethylformamide (DMF): Provides high polarity and thermal stability, though product isolation may require precipitation with antisolvents [15].

Acetonitrile: Offers moderate polarity and good solubility characteristics for many organic substrates [6].

Lower Alcohols: Methanol and ethanol provide polar protic environments suitable for condensation reactions, though their effectiveness may vary depending on specific substrate requirements [8].

Temperature and Reaction Kinetics

Temperature control represents one of the most critical parameters in optimizing the condensation reaction between Schiff base intermediates and bromonitromethane. The relationship between temperature and reaction kinetics follows the Arrhenius equation, where increased temperature generally leads to higher reaction rates through enhanced molecular kinetic energy and increased collision frequency [16] [17].

For bromonitromethane-based reactions, optimal temperature ranges have been established through systematic studies. Research has demonstrated that reaction temperatures should be initiated at -5°C or lower to ensure high selectivity for mono-brominated products over dibrominated impurities [18]. Temperature spikes above 20°C during the reaction can lead to reduced selectivity and increased formation of undesired byproducts [18].

The temperature dependence of reaction kinetics in organic synthesis exhibits several key characteristics:

Exponential Relationship: Reaction rates increase exponentially with temperature according to the Arrhenius equation: k = Ae^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is absolute temperature [17].

Activation Energy Considerations: The activation energy for specific transformations determines the sensitivity of reaction rates to temperature changes [19]. Reactions with lower activation energies show more dramatic responses to temperature increases [17].

Selectivity Effects: While higher temperatures generally increase reaction rates, they may also promote competing side reactions, leading to reduced selectivity for desired products [20].

For the specific case of bromonitromethane condensations, systematic temperature studies have revealed optimal conditions:

Initial Temperature: Reactions should commence at -5°C to ensure proper control of the addition process and minimize formation of dibrominated byproducts [18].

Maximum Temperature: The reaction mixture should not exceed 20°C during the bromonitromethane addition to maintain high selectivity ratios (>20:1 mono:dibromo) [18].

Sustained Reaction Temperature: Following initial addition, temperatures between room temperature and 45°C have proven effective for completion of the condensation process [14].

The kinetics of condensation reactions are also influenced by the concentration of reactants and the presence of catalytic species. Studies have shown that the condensation of aldehydes with bromonitromethane can proceed efficiently under mild conditions when appropriate base catalysts are employed [14]. The reaction typically exhibits first-order kinetics with respect to both reactants, though this may vary depending on specific reaction conditions and substrate structures.

Mechanistic studies indicate that the condensation proceeds through initial formation of a nitroaldol intermediate, followed by elimination of water to yield the nitroalkene product [21]. The dehydration step is often rate-limiting and benefits from acidic conditions or elevated temperatures [21]. However, excessive heating can lead to decomposition of sensitive functional groups, particularly in furan-containing substrates [21].

Isolation and Purification Techniques

The final stage of the synthetic methodology involves isolation and purification of the target compound from the reaction mixture. Effective separation techniques are essential for obtaining pure product in acceptable yields, as the reaction mixture typically contains unreacted starting materials, byproducts, and solvent impurities.

Precipitation via Aqueous Quenching

Precipitation represents one of the most fundamental and widely employed techniques for isolating organic compounds from reaction mixtures [15] [22]. In the synthesis of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan, aqueous quenching followed by precipitation has proven particularly effective due to the low water solubility of the target compound.

The mechanism of precipitation involves the formation of an insoluble solid phase from a homogeneous solution through manipulation of solubility parameters [15]. When the reaction mixture is quenched with water, the dramatic change in solvent polarity causes the organic product to become insoluble and precipitate from solution [22]. This process is thermodynamically driven by the unfavorable interaction between the hydrophobic organic compound and the aqueous medium.

Several factors influence the effectiveness of precipitation-based isolation:

Solvent Polarity Changes: The addition of water to organic reaction mixtures creates a significant change in overall solvent polarity, reducing the solubility of hydrophobic organic products [22]. This principle is particularly effective for compounds containing aromatic rings and halogen substituents, such as the target bromonitroethenyl furan derivative.

Temperature Control: Precipitation efficiency can be enhanced by controlling the temperature during quenching [22]. Lower temperatures generally favor precipitation by reducing molecular motion and promoting crystal formation.

Nucleation and Crystal Growth: The formation of crystalline precipitates involves initial nucleation followed by crystal growth [15]. Controlled addition of the aqueous quench solution can influence crystal size and purity through effects on nucleation rates.

pH Considerations: The pH of the aqueous quench solution can significantly affect precipitation efficiency, particularly for compounds containing ionizable groups [22]. Neutral to slightly acidic conditions are typically optimal for furan derivatives.

The practical implementation of aqueous quenching for this synthesis involves several critical steps:

Reaction Cooling: The reaction mixture should be cooled to room temperature or below before initiation of the quench procedure to prevent thermal decomposition and improve precipitation efficiency [14].

Controlled Addition: Water should be added slowly with vigorous stirring to ensure homogeneous mixing and controlled precipitation [14]. Rapid addition can lead to formation of oils or amorphous precipitates that are difficult to filter and purify.

Aging: Allowing the precipitate to age in the mother liquor can improve crystal quality and facilitate more complete precipitation [15]. Typical aging times range from 30 minutes to several hours depending on the specific compound.

Filtration: The precipitated product is typically isolated by vacuum filtration using appropriate filter media [23]. Büchner funnels with filter paper or sintered glass funnels are commonly employed for this purpose.

Studies of the specific synthesis have demonstrated that aqueous quenching can achieve product isolation with yields exceeding 90% when proper techniques are employed [14]. The precipitated product typically exhibits sufficient purity for many applications, though additional purification steps may be required for highly demanding uses.

Yield Optimization Strategies

Maximizing product yield represents a critical objective in any synthetic methodology, particularly for complex molecules where multiple steps and potential side reactions can significantly impact overall efficiency [24] [25]. For the synthesis of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan, several strategies have been developed to optimize yields at each stage of the process.

Reaction Parameter Optimization: Systematic optimization of reaction parameters including temperature, time, concentration, and stoichiometry can significantly improve yields [25]. Design of Experiments (DoE) methodologies provide structured approaches for identifying optimal conditions through statistical analysis of multiple variables simultaneously [25] [26].

Temperature optimization studies have revealed that yields can be maximized by maintaining strict temperature control throughout the reaction sequence [18]. For bromonitromethane additions, yields exceeding 90% have been achieved when temperatures are maintained below 20°C during the addition phase [18].

Reagent Quality and Handling: The purity and freshness of starting materials significantly impact reaction yields [27]. Bromonitromethane, in particular, can undergo decomposition or polymerization if not properly stored and handled [18]. Systematic studies have shown that using freshly distilled bromonitromethane can improve yields by 10-15% compared to aged reagents [18].

Workup Optimization: The efficiency of product isolation and purification steps directly affects overall yields [24]. Optimized precipitation conditions, including controlled cooling rates and aging times, can improve recovery of crystalline products [22]. Studies have demonstrated that yields can be enhanced by 5-10% through implementation of optimized precipitation protocols [14].

Solvent Selection and Recovery: Careful selection of reaction solvents not only affects reaction efficiency but also influences product isolation and purification [11]. Solvents that facilitate product precipitation or extraction can significantly improve overall yields [24]. Additionally, solvent recovery and recycling can improve the economic viability of the process while maintaining yields [24].

Minimization of Side Reactions: Identification and suppression of competing side reactions represents a critical strategy for yield optimization [25]. For bromonitromethane condensations, the formation of dibrominated byproducts can be minimized through controlled addition rates and temperature management [18]. Systematic kinetic studies have identified optimal conditions that favor the desired mono-brominated product with selectivity ratios exceeding 20:1 [18].

Process Intensification: Advanced techniques such as microwave-assisted synthesis, flow chemistry, and mechanochemical approaches can offer improved yields and reduced reaction times [27]. Microwave heating, in particular, has shown promise for condensation reactions, with yields improving from 60% to 85% in some cases through application of controlled microwave irradiation [27].

Real-Time Monitoring: Implementation of analytical techniques for real-time reaction monitoring allows for precise endpoint determination and prevents over-reaction or decomposition [24]. Techniques such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy can provide valuable information for optimizing reaction conditions [24].

Scale-Up Considerations: Strategies developed at laboratory scale must be carefully evaluated for applicability to larger scales [25]. Heat and mass transfer effects, mixing efficiency, and safety considerations become increasingly important as reaction scales increase [27]. Systematic scale-up studies using pilot plant facilities can identify potential issues before full-scale implementation [25].